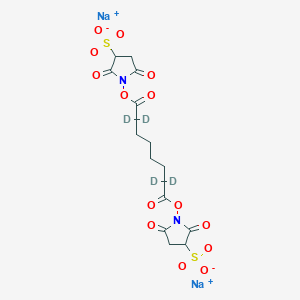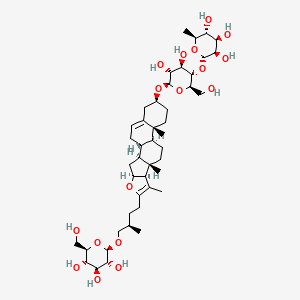
Oxamyl oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxamyl oxime is a derivative of oxamyl, a carbamate pesticide widely used for controlling nematodes and insects in agriculture. The chemical name of this compound is N,N-dimethyl-2-methylcarbamoyloxyimino-2-(methylthio)acetamide . It is known for its high solubility in water and its role in the degradation of oxamyl by microbial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oxamyl oxime can be synthesized through the hydrolysis of oxamyl. The process involves the use of bacterial strains that hydrolyze oxamyl to this compound. The reaction conditions typically include the presence of methylamine as a carbon and nitrogen source .
Industrial Production Methods: Industrial production of this compound involves the chlorination of the oxime of methylglycolate, followed by reaction with methanethiol and alkali, and conversion to the carbamate with methyl isocyanate .
Analyse Des Réactions Chimiques
Types of Reactions: Oxamyl oxime undergoes various chemical reactions, including:
Hydrolysis: Conversion of oxamyl to this compound by microbial action.
Reduction: Reduction of oximes to primary amines using reducing agents like lithium aluminium hydride.
Common Reagents and Conditions:
Hydroxylamine hydrochloride: Used in the preparation of oximes from ketones or aldehydes.
Lithium aluminium hydride: Used as a reducing agent for converting oximes to primary amines.
Major Products Formed:
Primary amines: Formed from the reduction of oximes.
Applications De Recherche Scientifique
Oxamyl oxime has several scientific research applications, including:
Bioremediation: Used in the degradation of oxamyl by algae and bacteria, enhancing soil health and reducing pesticide residues.
Agriculture: Utilized as a nematicide and insecticide to protect crops from pests.
Environmental Studies: Studied for its role in microbial degradation and its impact on soil and water systems.
Mécanisme D'action
Oxamyl oxime functions as an acetylcholinesterase inhibitor. It obstructs the breakdown of acetylcholine, a neurotransmitter responsible for muscle contractions. This leads to overstimulation of the nervous system, paralysis, and eventually death in the targeted organisms . The molecular targets include acetylcholinesterase enzymes, which are crucial for nerve function.
Comparaison Avec Des Composés Similaires
Aldicarb: Another oximino carbamate nematicide with similar properties and uses.
Methomyl: Structurally related to oxamyl and used for similar agricultural purposes.
Carbofuran: An aryl-methyl carbamate with a similar mode of action.
Uniqueness: Oxamyl oxime is unique due to its high solubility in water and its effectiveness in microbial degradation processes. It is also characterized by its specific action as an acetylcholinesterase inhibitor, making it highly effective against a broad spectrum of pests .
Propriétés
Numéro CAS |
66344-32-9 |
|---|---|
Formule moléculaire |
C5H10N2O2S |
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
methyl (1E)-2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate |
InChI |
InChI=1S/C5H10N2O2S/c1-7(2)5(8)4(6-9)10-3/h9H,1-3H3/b6-4+ |
Clé InChI |
KIDWGGCIROEJJW-GQCTYLIASA-N |
SMILES isomérique |
CN(C)C(=O)/C(=N\O)/SC |
SMILES canonique |
CN(C)C(=O)C(=NO)SC |
Description physique |
White solid; [CAMEO] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6S,7S)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B11929818.png)
![zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B11929832.png)
![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)
![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)





![heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11929886.png)

![4-[[3-[2-chloro-6-(trifluoromethyl)phenyl]-5-(1H-pyrrol-3-yl)-1,2-oxazol-4-yl]methylamino]benzoic acid](/img/structure/B11929897.png)

![1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B11929905.png)
